tert-butyl N-{[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate

Dopamine D3 receptor Enantiomeric excess Stereochemical SAR

tert-Butyl N-{[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate (CAS 2382380-50-7) is a single-enantiomer Boc-protected 3-azabicyclo[3.1.0]hexane bearing an aminomethyl substituent at the bridgehead 1-position. This compound belongs to the privileged 3-azabicyclo[3.1.0]hexane scaffold class, a conformationally restricted bicyclic amine found in multiple FDA-approved drugs and clinical candidates including Trovafloxacin (gyrase inhibitor), Victrelis (boceprevir, HCV protease inhibitor), Saxagliptin (DPP-4 inhibitor), and the GlyT1 inhibitor Iclepertin (BI-425809).

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 2382380-50-7
Cat. No. B6178515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-{[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate
CAS2382380-50-7
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC12CC1CNC2
InChIInChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11-4-8(11)5-12-6-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-,11+/m0/s1
InChIKeyUIYMGRQQGQOESZ-GZMMTYOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-{[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate (CAS 2382380-50-7): Chiral Bicyclic Building Block for CNS Drug Discovery


tert-Butyl N-{[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate (CAS 2382380-50-7) is a single-enantiomer Boc-protected 3-azabicyclo[3.1.0]hexane bearing an aminomethyl substituent at the bridgehead 1-position. This compound belongs to the privileged 3-azabicyclo[3.1.0]hexane scaffold class, a conformationally restricted bicyclic amine found in multiple FDA-approved drugs and clinical candidates including Trovafloxacin (gyrase inhibitor), Victrelis (boceprevir, HCV protease inhibitor), Saxagliptin (DPP-4 inhibitor), and the GlyT1 inhibitor Iclepertin (BI-425809) [1]. The specific (1R,5R) absolute configuration and the methylene-spaced carbamate attachment at position 1 distinguish it from racemic mixtures (CAS 134574-96-2) and from regioisomeric 6-substituted analogs (e.g., CAS 134575-17-0) [2]. With molecular formula C₁₁H₂₀N₂O₂ and MW 212.29 g/mol, the compound serves as a key protected intermediate for elaborating 1-aminomethyl-3-azabicyclo[3.1.0]hexane into target molecules across dopamine D3, GlyT1, opioid, and muscarinic receptor programs [3].

Why Racemic or Regioisomeric 3-Azabicyclo[3.1.0]hexane Analogs Cannot Substitute for CAS 2382380-50-7


Generic substitution with the racemic mixture (CAS 134574-96-2) or with regioisomeric Boc-protected 3-azabicyclo[3.1.0]hexanes (e.g., 6-amino or 1-amino direct-attachment analogs) is precluded by three orthogonal lines of evidence. First, patent data for dopamine D3 receptor modulators explicitly require stereochemical enrichment to at least 90% enantiomeric excess at the bridgehead positions, with (1R,5R) or (1S,5R) configurations preferred for target engagement [1]. Second, the methylene spacer between the carbamate and the bicyclic core alters the trajectory and conformational freedom of the amine pharmacophore compared to direct 1-amino attachment (e.g., CAS 1250883-73-8), impacting receptor complementarity . Third, the 1-aminomethyl substitution pattern directs elaboration toward distinct chemical space (dopamine D3, GlyT1, mu-opioid) compared to the 6-aminomethyl substitution used in trovafloxacin-type antibacterial programs . Substituting any of these parameters—stereochemistry, spacer length, or ring position—introduces uncontrolled variables into SAR interpretation and compromises reproducibility in lead optimization campaigns.

Quantitative Differentiation Evidence for tert-Butyl N-{[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate (CAS 2382380-50-7)


Stereochemical Purity Requirement: (1R,5R) Enantiomer vs. Racemate for Dopamine D3 Receptor Modulator Programs

The US patent US20070142438, covering azabicyclo[3.1.0]hexane dopamine D3 receptor modulators from GlaxoSmithKline, explicitly mandates stereochemical isomers enriched in the (1R,5R) or (1S,5R) configuration at the bridgehead positions. The specification states that these isomers must correspond to at least 90% enantiomeric excess (e.e.), with preferred embodiments requiring at least 95% e.e. and most preferred at least 99% e.e. [1]. In contrast, the racemic mixture (CAS 134574-96-2) provides 0% e.e., meaning that at least 50% of the material by weight is the undesired enantiomer. For a program requiring 99% e.e., using racemate would introduce a contaminating enantiomer at 50-fold above the patent-specified tolerance, potentially confounding receptor binding assays and producing misleading SAR. The (1R,5R)-configured compound (CAS 2382380-50-7) is the single enantiomer specifically claimed in the preferred stereochemical series.

Dopamine D3 receptor Enantiomeric excess Stereochemical SAR Antipsychotic drug discovery

Dopamine D3 vs. D2 Receptor Selectivity Achievable from the 3-Azabicyclo[3.1.0]hexane Scaffold

Derivatives elaborated from the 3-azabicyclo[3.1.0]hexane core—for which CAS 2382380-50-7 serves as the Boc-protected 1-aminomethyl building block—have demonstrated exceptional dopamine D3 receptor affinity and selectivity. In the triazolyl azabicyclo[3.1.0]hexane series reported by GlaxoSmithKline (ChemMedChem 2010), compound CHEMBL1081409 [(1S,5R)-3-(3-{[4-Methyl-5-(4-methyl-1,3-oxazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}propyl)-1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane] exhibited a Ki of 0.501 nM at the human dopamine D3 receptor versus a Ki of 126 nM at the human dopamine D2 receptor, representing a ~251-fold selectivity for D3 over D2 [1]. The broader triazolylazabicyclo[3.1.0]hexane series was described as 'endowed with very high in vitro affinity and selectivity for the dopamine D3 receptor' with optimization toward minimizing hERG affinity (representative compound IC₅₀ = 350 nM at hERG) [2]. By comparison, flexible piperidine-based D3 ligands often exhibit D3/D2 selectivity ratios below 50-fold. The rigid [3.1.0] bicycle locks the amine pharmacophore into an orientation that favors D3 pocket complementarity over D2.

Dopamine D3 selectivity Receptor binding affinity Antipsychotic agent Structure-activity relationship

Regiochemical Differentiation: 1-Aminomethyl vs. 6-Amino Substitution Directs Biological Target Engagement

The 1-aminomethyl substitution pattern of CAS 2382380-50-7 directs downstream elaborated compounds toward fundamentally different biological target space than the 6-amino substitution pattern. The 6-(Boc-amino)-3-azabicyclo[3.1.0]hexane scaffold (CAS 134575-17-0) is the established intermediate for the fluoroquinolone antibiotic Trovafloxacin, where the exo-6-amino group mimics the piperazine moiety of ciprofloxacin in binding DNA gyrase [1]. In contrast, 1-substituted 3-azabicyclo[3.1.0]hexanes—directly accessible from deprotection of CAS 2382380-50-7—appear in CNS-targeted programs: 1-aryl-3-azabicyclo[3.1.0]hexanes as triple reuptake inhibitors (serotonin, norepinephrine, dopamine) for neuropsychiatric disorders [2]; 1-heteroaryl derivatives as GlyT1 inhibitors (IC₅₀ values 4–247 nM) for schizophrenia [3]; and 1-carboxamide derivatives as mu-opioid receptor antagonists for pruritus [4]. The position of the aminomethyl handle determines which vector the elaborated pharmacophore explores relative to the rigid cyclopropane ring, a critical determinant of receptor subtype selectivity. Substituting a 6-amino building block into a D3 program designed around 1-substitution would produce inactive or off-target compounds.

Regiochemical SAR Building block selection Target engagement Medicinal chemistry

Physicochemical Property Differentiation: 3-Azabicyclo[3.1.0]hexane vs. Piperidine Scaffolds for CNS Drug Design

The 3-azabicyclo[3.1.0]hexane scaffold of CAS 2382380-50-7 provides measurable physicochemical advantages over the commonly used piperidine scaffold in CNS drug design. The bicyclic core has a fraction Csp3 of 0.91, compared to 0.80 for N-Boc-piperidine, indicating higher three-dimensionality—a parameter positively correlated with clinical success and reduced off-target promiscuity [1]. The computed topological polar surface area (TPSA) of the target compound is 50.36 Ų (within the <90 Ų range favorable for CNS penetration), with a consensus Log P of approximately 1.32, indicating balanced lipophilicity . The cyclopropane ring locks the pyrrolidine ring into a single conformation, reducing the entropic penalty upon receptor binding compared to the flexible piperidine chair. Published GlyT1 inhibitor SAR directly demonstrates that the [3.1.0] core retains favorable free fraction (fu 2–14%), clean CYP profiles (IC₅₀ >30 μM vs. CYP3A4, 2D6, 1A2, 2C9), and CNS penetration (Kp 0.3–1.1) comparable to or exceeding piperidine-based leads [2]. The Boc group provides orthogonal protection that is cleanly removed under mild acidic conditions (TFA or HCl/dioxane), enabling further functionalization at the secondary amine.

Physicochemical properties CNS drug design Fraction Csp3 Conformational restriction

GlyT1 Inhibitor Potency from the [3.1.0]-Bicyclic Core: Benchmarking Against Piperidine and Azetidine Series

The [3.1.0]-bicyclic core—directly accessible via the 1-aminomethyl building block CAS 2382380-50-7—has been validated as a scaffold for potent, selective, and CNS-penetrant GlyT1 inhibitors. The Vanderbilt University series reported in Bioorg. Med. Chem. Lett. 2014 achieved GlyT1 IC₅₀ values ranging from 4 nM to 247 nM, with complete selectivity over GlyT2 (IC₅₀ >30 μM in all analogs tested, representing >7,500-fold selectivity window) [1]. This performance compares favorably to the piperidine-based lead compounds from which the series was derived (e.g., Pfizer compound 3 and Merck compounds 1 and 2), where scaffold hopping to the [3.1.0] core was undertaken specifically to generate novel intellectual property while preserving potency and DMPK profiles [1]. The clinical candidate Iclepertin (BI-425809, Boehringer Ingelheim), which contains a (1R,5R)-3-azabicyclo[3.1.0]hexane core with the identical absolute configuration to CAS 2382380-50-7, inhibits GlyT1 with IC₅₀ values of 5.0 nM (human SK-N-MC cells) and 5.2 nM (rat primary neurons), and is inactive against GlyT2 (IC₅₀ >10 μM) [2]. This demonstrates that the (1R,5R) stereochemistry present in the building block translates directly to clinically relevant GlyT1 pharmacology.

GlyT1 inhibition Schizophrenia Scaffold hopping CNS penetration

Commercial Availability: Single Enantiomer with Documented Analytical Characterization

CAS 2382380-50-7 is commercially available as the defined (1R,5R) single enantiomer from multiple reputable suppliers with documented analytical characterization. The racemic analog (CAS 134574-96-2) is offered at standard purity of 98% with batch-specific QC including NMR, HPLC, and GC from Bidepharm . The single-enantiomer product (CAS 2382380-50-7) commands a premium price point reflecting the additional chiral resolution or asymmetric synthesis required. In contrast, the (1S,5S) enantiomer is listed separately (CAS 2382380-51-8 or equivalent) as a distinct product, confirming that vendors supply defined stereoisomers rather than mixtures. The 6-substituted regioisomer (CAS 134575-17-0, tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate) is available at ≥95% purity with characterization data including boiling point (305.3 °C at 760 mmHg), density (1.116 g/cm³), and DMSO solubility . The 1-amino direct-attachment analog (CAS 1250883-73-8) lacks the methylene spacer and shows an XLogP3 of 0.5, compared to consensus Log P ~1.32 for the target compound . These documented differences in available purity grades and physicochemical parameters enable informed procurement decisions based on program-specific requirements.

Chemical procurement Analytical quality control Enantiomeric purity Building block supply

Highest-Value Application Scenarios for tert-Butyl N-{[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate (CAS 2382380-50-7)


Dopamine D3 Receptor Antagonist Lead Optimization for Antipsychotic Drug Discovery

Medicinal chemistry teams pursuing selective dopamine D3 receptor antagonists for schizophrenia or substance use disorders should prioritize CAS 2382380-50-7 as the entry building block. The (1R,5R) configuration matches the stereochemical preference explicitly claimed in GlaxoSmithKline's foundational patent series (US20070142438), which mandates ≥90–99% e.e. for bridgehead stereoisomers targeting D3 [1]. After Boc deprotection, the free 1-aminomethyl-3-azabicyclo[3.1.0]hexane can be elaborated via reductive amination, amide coupling, or N-arylation to install aryl, heteroaryl, or triazolyl-thioalkyl substituents that drive D3 affinity into the sub-nanomolar range (representative Ki = 0.501 nM at D3) with >250-fold selectivity over D2 [2]. The rigid scaffold locks the amine trajectory in a conformation that favors D3 pocket complementarity while disfavoring D2 and hERG binding, a conformational advantage not achievable with flexible piperidine building blocks. The compound's fraction Csp3 of 0.91 contributes to favorable developability metrics .

GlyT1 Inhibitor Development for Cognitive Impairment Associated with Schizophrenia and Alzheimer's Disease

Programs targeting glycine transporter type 1 (GlyT1) inhibition for cognitive enhancement can use CAS 2382380-50-7 to access the [3.1.0]-bicyclic GlyT1 pharmacophore. The clinical candidate Iclepertin (BI-425809), which contains the identical (1R,5R)-3-azabicyclo[3.1.0]hexane core, achieves GlyT1 IC₅₀ values of 5.0–5.2 nM with complete selectivity over GlyT2 (>2,000-fold window) and has demonstrated Phase II/III clinical efficacy in schizophrenia [1]. The Vanderbilt scaffold-hopping series demonstrated that [3.1.0]-based GlyT1 inhibitors can match or approach the potency of optimized piperidine leads (IC₅₀ as low as 4 nM) while generating novel intellectual property [2]. The balanced Log P (~1.32) and moderate TPSA (50.36 Ų) of the building block are consistent with the CNS-penetrant profile required for GlyT1 programs, with downstream analogs showing Kp (brain/plasma) ratios of 0.3–1.1 and clean CYP profiles [2].

Triple Reuptake Inhibitor or Mu-Opioid Antagonist Programs Requiring Conformationally Constrained Amine Pharmacophores

The 1-aryl-3-azabicyclo[3.1.0]hexane scaffold—directly accessible from CAS 2382380-50-7 via Boc deprotection and N-arylation—has been patented by Otsuka America Pharmaceutical (US8877798 B2) as a platform for triple reuptake inhibitors (serotonin, norepinephrine, dopamine) for depression, anxiety, and other neuropsychiatric indications [1]. Separately, 3-azabicyclo[3.1.0]hexane derivatives have been developed as mu-opioid receptor antagonists with reduced side-effect profiles compared to naltrexone [2]. The common structural requirement across these programs is a rigid, three-dimensional amine scaffold that presents the aryl or heteroaryl pharmacophore in a defined orientation—precisely the value proposition of the bridgehead-substituted [3.1.0] core. The Boc protection strategy allows clean, orthogonal deprotection under acidic conditions without affecting sensitive functional groups installed during earlier synthetic steps.

Academic and Industrial SAR Exploration of Bridgehead-Substituted Bicyclic Amine Chemical Space

For laboratories systematically exploring structure-activity relationships of saturated nitrogen heterocycles, CAS 2382380-50-7 provides a well-characterized, single-enantiomer entry point to bridgehead-substituted 3-azabicyclo[3.1.0]hexane chemical space. The compound can be deprotected to the primary amine, then diversified via parallel synthesis (amide coupling, sulfonamide formation, reductive amination, urea formation) to generate focused libraries for screening against CNS targets. The high fraction Csp3 (0.91) aligns with current medicinal chemistry trends favoring increased three-dimensionality in screening collections [1]. The documented purity (98% for racemate, with equivalent or higher for single enantiomer) and availability of batch-specific analytical characterization data (NMR, HPLC, GC) ensure reproducibility of SAR across academic-industrial collaborations [2]. The methylene spacer between the carbamate and the bicyclic core provides an additional degree of conformational freedom that can be exploited to optimize ligand-receptor complementarity compared to the more rigid direct-attachment 1-amino analogs.

Quote Request

Request a Quote for tert-butyl N-{[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.